"2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid" synthesis protocol
"2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid" synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid
Foreword: The Strategic Importance of a Versatile Building Block
2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid, also known by synonyms such as 1,3,5-Tris(carboxymethoxy)benzene and the abbreviation H₃TCMB, is a trifunctional organic compound of significant interest in contemporary materials science and supramolecular chemistry.[1][2] Its molecular architecture, featuring a rigid C₃-symmetric benzene core decorated with three flexible oxyacetic acid arms, makes it an exceptionally valuable building block, or "ligand," for the rational design of advanced materials.[1] The carboxylate moieties are particularly effective for coordinating with metal ions, enabling researchers to construct highly ordered, porous structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1][3] These materials have profound implications for applications ranging from gas storage and separation to catalysis and drug delivery. This guide provides a detailed, mechanistically-grounded protocol for the synthesis of this pivotal compound, intended for researchers and professionals in chemistry and materials development.
Core Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for preparing 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid is the Williamson ether synthesis .[4][5] This classic organic reaction provides a robust pathway for forming ethers through a bimolecular nucleophilic substitution (SN2) mechanism.[6][7]
Mechanistic Rationale:
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Nucleophile Formation: The synthesis begins with benzene-1,3,5-triol (phloroglucinol), a phenol derivative. The phenolic hydroxyl protons are significantly more acidic than those of aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion. A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is used to quantitatively deprotonate all three hydroxyl groups, yielding a highly nucleophilic triphenoxide intermediate.
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The SN2 Reaction: This triphenoxide anion then acts as the nucleophile. It attacks the electrophilic carbon atom of a halo-substituted acetic acid, typically chloroacetic acid or bromoacetic acid.[1] In this concerted SN2 step, the carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks, with the halide anion serving as the leaving group.[6][7]
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Acidification: The reaction initially produces the trisodium or tripotassium salt of the final product, which is soluble in the aqueous reaction medium. A final acidification step, typically with a strong mineral acid like hydrochloric acid (HCl), is crucial. This protonates the three carboxylate groups, converting them to carboxylic acids. The resulting neutral 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid is significantly less soluble in water and precipitates out, allowing for its isolation.
The overall reaction mechanism is depicted below.
Detailed Experimental Protocol
This protocol details a reliable procedure for the laboratory-scale synthesis of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Typical Amount | Moles (mmol) |
| Benzene-1,3,5-triol (Phloroglucinol) | C₆H₆O₃ | 126.11 | 108-73-6 | 5.00 g | 39.6 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 1310-58-3 | 10.0 g | 178.2 |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 79-11-8 | 11.25 g | 119.0 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | ~15 mL | - |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | ~400 mL | - |
Step-by-Step Methodology:
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Preparation of the Nucleophile:
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In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of potassium hydroxide (KOH) in 25 mL of deionized water. Causality: This creates a concentrated basic solution required to fully deprotonate the phloroglucinol.
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To this solution, add 5.00 g of benzene-1,3,5-triol. Stir the mixture until the solid has completely dissolved, resulting in a homogeneous solution of the potassium triphenoxide salt.[4]
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Etherification Reaction:
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Fit the flask with a reflux condenser. Heat the solution to a gentle boil using a heating mantle.
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In a separate beaker, carefully dissolve 11.25 g of chloroacetic acid in 25 mL of deionized water. Safety Note: Chloroacetic acid is corrosive and toxic; handle with appropriate personal protective equipment in a fume hood.
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Using a dropping funnel, add the chloroacetic acid solution dropwise through the top of the condenser into the boiling phenoxide solution over approximately 20-30 minutes.[4] Causality: A slow, controlled addition prevents an overly exothermic reaction and ensures a homogeneous reaction mixture.
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Once the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure the reaction proceeds to completion.
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Product Isolation and Purification:
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After the reflux period, remove the heating mantle and allow the solution to cool to room temperature.
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Transfer the warm reaction mixture to a 500 mL beaker.
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In a fume hood, carefully and slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise while stirring continuously. Monitor the pH with pH paper. Continue adding acid until the solution is strongly acidic (pH ≈ 1-2). Causality: Protonation of the carboxylate groups renders the product insoluble, causing it to precipitate.
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A voluminous white precipitate of the crude product will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
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Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove residual salts and HCl.
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Recrystallization:
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Transfer the crude solid to a beaker and add a minimal amount of boiling deionized water (start with ~250-300 mL) to dissolve it completely. Causality: Recrystallization is a purification technique that removes impurities by leveraging differences in solubility.
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Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the pure product.
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Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to air dry or dry in a vacuum oven at a moderate temperature (~60-70 °C).
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Expected Yield: A typical yield for this synthesis is in the range of 70-85%. The final product should be a white crystalline solid.
Experimental Workflow and Characterization
The overall laboratory process can be summarized in the following workflow diagram.
Product Validation (Characterization):
To ensure the successful synthesis and purity of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid, the following analytical techniques are essential:
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¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum should show a singlet for the three equivalent aromatic protons of the benzene ring and a singlet for the six equivalent methylene (–CH₂–) protons of the oxyacetic acid groups. The acidic carboxyl protons will also appear as a broad singlet.
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IR (Infrared) Spectroscopy: Key signals to expect include a broad O–H stretch from the carboxylic acids (typically ~2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (~1700-1730 cm⁻¹), and C–O stretching vibrations for the ether linkages.
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Mass Spectrometry (MS): This will confirm the molecular weight of the compound (300.22 g/mol ).[2][3]
References
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CD Bioparticles. (n.d.). 2,2',2''-(Benzene-1,3,5-triyltris (oxy))triacetic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Experiment 06: Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid | C12H12O9 | CID 10828045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2',2''-(Benzene-1,3,5-triyltris (oxy))triacetic acid - CD Bioparticles [cd-bioparticles.net]
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